molecular formula C15H15N B15060930 1-(4-Biphenylyl)cyclopropanamine

1-(4-Biphenylyl)cyclopropanamine

Cat. No.: B15060930
M. Wt: 209.29 g/mol
InChI Key: DOWFSNMXQYBYFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Biphenylyl)cyclopropanamine is a useful research compound. Its molecular formula is C15H15N and its molecular weight is 209.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

1-(4-Biphenylyl)cyclopropanamine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reductions, and halogenating agents like thionyl chloride for substitutions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Biphenylyl)cyclopropanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Biphenylyl)cyclopropanamine involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, modulating their activity. For example, it may inhibit lysine-specific demethylase 1 (LSD1), leading to changes in gene expression and cellular function . The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-(4-Biphenylyl)cyclopropanamine can be compared with other cyclopropanamine derivatives, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

1-(4-phenylphenyl)cyclopropan-1-amine

InChI

InChI=1S/C15H15N/c16-15(10-11-15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9H,10-11,16H2

InChI Key

DOWFSNMXQYBYFN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)C3=CC=CC=C3)N

Origin of Product

United States

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